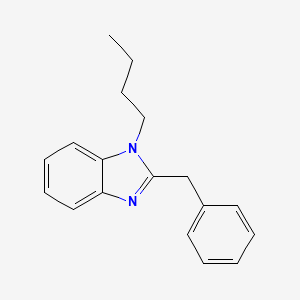

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)-

Beschreibung

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)-, is a substituted benzimidazole derivative characterized by a butyl group at the N1 position and a benzyl (phenylmethyl) group at the C2 position of the benzimidazole core. The benzimidazole scaffold consists of a fused benzene and imidazole ring system, which is widely recognized for its biological relevance, including antimicrobial, anticancer, and antiparasitic activities . This compound’s molecular weight is approximately 280.8 g/mol (inferred from analogous structures in and ), and its structural modifications position it within a broader class of N- and C2-substituted benzimidazoles under active pharmacological investigation .

Eigenschaften

IUPAC Name |

2-benzyl-1-butylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-2-3-13-20-17-12-8-7-11-16(17)19-18(20)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVPBOHWFOQARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389511 | |

| Record name | 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105949-48-2 | |

| Record name | 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as acids or bases, and the process may require heating to facilitate the cyclization.

Industrial Production Methods: Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)-, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenated benzimidazole derivatives can be used as starting materials for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

Industry: Utilized in the development of new materials, such as corrosion inhibitors and dyes.

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1H-benzimidazole, 1-butyl-2-(phenylmethyl)-, with structurally related derivatives:

Key Observations:

- Electronic Effects : Unlike electron-withdrawing nitro () or chloro () groups, the benzyl substituent provides electron-rich aromaticity, which may favor π-π stacking interactions in biological targets .

- Steric Effects : The bulky N1-butyl group distinguishes it from smaller N-substituted derivatives (e.g., methyl in ), possibly affecting binding pocket accommodation .

Critical Analysis of Evidence

- Consistencies : Multiple studies confirm that C2 aromatic substitutions (e.g., benzyl, hydroxyphenyl) enhance biological activity by promoting target binding .

- This discrepancy may arise from target-specific SAR variations.

- Gaps: Limited data exist on the target compound’s specific activities, necessitating further in vitro and in vivo studies.

Biologische Aktivität

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- is with an average mass of approximately 264.372 g/mol. The compound features a benzimidazole ring with a butyl group and a phenylmethyl substituent, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Average Mass | 264.372 g/mol |

| Monoisotopic Mass | 264.162649 g/mol |

Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant antimicrobial properties. A study indicated that various benzimidazole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole showed Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Research shows that certain derivatives can inhibit DNA topoisomerase activity, which is crucial for cancer cell proliferation. For example, a specific derivative demonstrated significant cytotoxicity against HeLa and MCF7 cancer cell lines at concentrations as low as .

Antiviral Activity

Benzimidazole compounds have also shown promising antiviral properties. One study reported that derivatives substituted at specific positions exhibited effective inhibition against human cytomegalovirus and varicella-zoster virus strains, with IC50 values ranging from 1.1 to 1.6 mg/mL .

The biological activity of 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- can be attributed to its ability to interact with various molecular targets:

- Topoisomerase Inhibition : Certain derivatives interfere with DNA topoisomerases, disrupting the cell cycle of cancer cells.

- Antimicrobial Mechanisms : The compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Antiviral Mechanisms : They may block viral replication by interfering with viral enzymes or host cell receptors.

Case Study 1: Antimicrobial Efficacy

A series of benzimidazole derivatives were tested against multiple bacterial strains, showcasing their effectiveness compared to standard antibiotics like ciprofloxacin and ampicillin. The study highlighted that some derivatives exhibited lower MIC values than conventional treatments, indicating their potential as new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In vitro studies involving various cancer cell lines demonstrated that certain benzimidazole derivatives significantly inhibited cell growth. For instance, a derivative was found to induce apoptosis in MCF7 cells through the activation of caspase pathways .

Q & A

Q. What are the optimized synthetic routes for 1H-benzimidazole derivatives, and how do reaction conditions influence yield and purity?

The most efficient synthesis involves condensation of o-phenylenediamines with aldehydes or carboxylic acid derivatives (e.g., nitriles, chlorides) under acidic conditions . For N-alkylation, substituted halides are used with a base to introduce the 1-butyl group . Solvent-free, one-pot syntheses using organocatalysts (e.g., trifluoroacetic acid) improve atom economy and reduce waste, achieving yields up to 93% . Green methods, such as microwave-assisted synthesis, enhance reaction speed and purity . Key factors include catalyst choice, temperature control, and purification via column chromatography or recrystallization.

Q. How is X-ray crystallography applied to determine the structural features of 1-butyl-2-(phenylmethyl)-1H-benzimidazole?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL97 and SIR2002 resolves the compound’s triclinic crystal system (space group P1) and molecular geometry . Parameters such as bond lengths, angles, and torsion angles are refined to confirm substituent positioning. For example, the phenylmethyl group at C-2 and butyl chain at N-1 adopt specific orientations that influence packing interactions . Validation includes R-factor analysis (e.g., R = 0.060) and comparison with DFT-optimized structures .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.2–8.7 ppm, NH protons at δ 10.2 ppm) .

- IR spectroscopy : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 211.34 for C₁₃H₁₀N₂O) .

- Melting point analysis : Assesses purity (e.g., 228–230°C for 4-(1H-benzimidazol-2-yl)phenol) .

Advanced Research Questions

Q. How do structural modifications at N-1 and C-2 impact biological activity, and what methodologies resolve contradictory data in SAR studies?

Substituent positioning (ortho vs. para on the phenyl ring) significantly affects bioactivity. For example, 6-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole showed potent α-chymotrypsin inhibition (Ki = 16.4 µmol/L), while para-substituted analogs exhibited mixed inhibition . Contradictions arise from steric hindrance or electronic effects, which are addressed via docking studies (e.g., AutoDock Vina) and enzyme kinetics assays (Lineweaver-Burk plots) .

Q. What computational approaches are used to predict the compound’s electronic properties and interaction with biological targets?

Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity . Molecular dynamics (MD) simulations model binding to targets like DNA topoisomerase or microbial proteases. For example, 2-(naphthalen-1-ylmethyl) derivatives showed enhanced anticancer activity due to π-π stacking interactions .

Q. How are high-throughput crystallography pipelines employed in polymorph screening, and what challenges arise in refining disordered structures?

Automated pipelines (e.g., SHELXC/D/E) enable rapid phase determination for polymorphs . Challenges include resolving disordered alkyl chains (e.g., the butyl group) and twinning. Strategies involve iterative refinement with TwinRotMat and using high-resolution synchrotron data (≤1.0 Å) .

Q. What experimental designs validate the compound’s antimicrobial efficacy while minimizing false positives in agar diffusion assays?

Broth microdilution (MIC/MBC determination) and time-kill kinetics are preferred over disk diffusion to quantify potency . Controls include resazurin reduction for viability and checkerboard assays to assess synergy with standard antibiotics. For example, 2-phenyl-1H-benzimidazole derivatives showed MICs of 4–16 µg/mL against S. aureus .

Methodological Considerations

- Contradiction Resolution : Conflicting biological data (e.g., variable IC₅₀ values) are resolved by standardizing assay conditions (pH, temperature) and validating via orthogonal methods (e.g., flow cytometry vs. MTT) .

- Crystallography Software : SHELXTL (Bruker AXS) and Olex2 are recommended for structure refinement, leveraging constraints for disordered moieties .

- Green Chemistry : Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (>85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.